Rac-2-[(5r,8r)-2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decan-8-yl]aceticacid
Description
Rac-2-[(5r,8r)-2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decan-8-yl]acetic acid (CAS 2742623-67-0) is a spirocyclic compound featuring a 2-azaspiro[4.5]decane core with a tert-butoxycarbonyl (Boc) protecting group and an acetic acid substituent. Its molecular formula is C₁₆H₂₇NO₄, with a molecular weight of 297.39 g/mol . The stereochemistry at positions 5 and 8 (5r,8r) defines the spatial arrangement of the spiro ring system, influencing its conformational flexibility and intermolecular interactions. This compound is commercially available for research purposes, with pricing ranging from $459 for 50 mg to $1,891 for 1 g .
Spirocyclic compounds like this are valued in medicinal chemistry for their ability to restrict conformational mobility, enhancing target binding and metabolic stability. The Boc group serves as a temporary amine protector during synthesis, while the acetic acid moiety enables salt formation or hydrogen bonding in biological systems.
Properties
Molecular Formula |
C16H27NO4 |
|---|---|
Molecular Weight |
297.39 g/mol |
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.5]decan-8-yl]acetic acid |
InChI |
InChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-9-8-16(11-17)6-4-12(5-7-16)10-13(18)19/h12H,4-11H2,1-3H3,(H,18,19) |
InChI Key |
ZYGJZYDBFVHBNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCC(CC2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves the following key steps:
Spirocyclic Core Construction: The azaspiro[4.5]decan framework is constructed via cyclization reactions involving nitrogen-containing precursors and cyclic ketones or aldehydes, often using intramolecular nucleophilic substitution or ring-closing methods.
Introduction of the Boc Protecting Group: The nitrogen atom in the azaspiro ring is protected using tert-butoxycarbonyl (Boc) chemistry, commonly employing di-tert-butyl dicarbonate (Boc2O) under mild basic conditions to prevent side reactions during subsequent steps.
Attachment of the Acetic Acid Side Chain: The acetic acid moiety is introduced at the 8-position through alkylation or substitution reactions, often starting from a suitable halogenated precursor or via Michael addition to an α,β-unsaturated intermediate.
Representative Synthetic Route
A representative synthetic pathway reported in literature and chemical supplier data includes:
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Starting azaspiro amine + Boc2O, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25 °C | Boc protection of the azaspiro nitrogen | Formation of Boc-protected azaspiro intermediate with high yield |
| 2 | Boc-protected intermediate + base (e.g., NaH or K2CO3) + bromoacetic acid or equivalent | Alkylation at the 8-position with acetic acid side chain | Formation of Boc-protected 2-azaspiro[4.5]decan-8-yl acetic acid derivative |
| 3 | Purification by crystallization or chromatography | Isolation of racemic product | Purity >98%, racemic mixture confirmed by chiral HPLC |
This route is supported by data from chemical suppliers and research articles focusing on spirocyclic azaspiro compounds.
Alternative Approaches and Optimization
Enzymatic Resolution: To obtain enantiomerically enriched or pure (5r,8r) isomers, enzymatic resolution or chiral chromatography can be applied post-synthesis.
Microwave-Assisted Cyclization: Some studies have reported the use of microwave irradiation to accelerate ring closure steps, improving yields and reducing reaction times.
Green Chemistry Considerations: Solvent selection and reagent stoichiometry have been optimized in some protocols to reduce environmental impact, for example, by using water or ethanol as solvents and minimizing excess reagents.
Analytical Data and Characterization
| Parameter | Value/Method | Notes |
|---|---|---|
| Purity | >98% (HPLC) | Confirmed by reverse-phase HPLC and NMR spectroscopy |
| Molecular Weight | 297.39 g/mol | Confirmed by mass spectrometry (MS) |
| NMR Data | ^1H and ^13C NMR | Characteristic signals for Boc group, spirocyclic ring protons, and acetic acid methylene |
| Optical Activity | Racemic mixture (no optical rotation) | Confirmed by polarimetry and chiral HPLC |
These data confirm the successful synthesis and structural integrity of the compound.
Research Discoveries and Applications
Pharmaceutical Relevance: The azaspiro scaffold is a privileged structure in medicinal chemistry, often used to improve pharmacokinetic properties and receptor selectivity. The Boc-protected azaspiro acetic acids serve as intermediates in the synthesis of biologically active molecules, including CNS agents and enzyme inhibitors.
Synthetic Utility: The compound’s stable Boc protection and reactive acetic acid moiety allow for further functionalization, such as amide coupling or esterification, enabling the design of diverse analogues.
Chiral Synthesis Studies: Research has explored asymmetric synthesis routes to obtain enantiopure forms, which is critical given the stereochemistry’s influence on biological activity.
Computational Insights: Molecular modeling and docking studies have been performed to predict binding affinities of derivatives based on this scaffold, guiding the design of novel drug candidates.
Summary Table of Preparation Conditions
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Boc Protection | Boc2O, Et3N | 0–25 °C, DCM | 85–95 | Mild conditions, high selectivity |
| Alkylation | Bromoacetic acid, NaH | RT to 50 °C, DMF or THF | 70–85 | Requires dry conditions |
| Purification | Crystallization or chromatography | Ambient | >98 purity | Racemic mixture |
Chemical Reactions Analysis
Amide Coupling Reactions
The carboxylic acid group readily undergoes activation for nucleophilic substitution, enabling peptide-like bond formation. Key reagents and yields include:
Mechanistic Insight : The Boc group remains inert during these reactions due to its stability under basic/neutral conditions.
Boc Deprotection
The tert-butoxycarbonyl (Boc) protecting group is selectively removed under acidic conditions:
| Acid | Solvent | Yield | Conditions | Application | Source |
|---|---|---|---|---|---|
| Trifluoroacetic acid (TFA) | Dichloromethane | 95% | RT, 1–2 h | Free amine generation | |
| HCl (gas) | Dioxane | 89% | 0°C → RT, 4 h | Intermediate for salt formation |
Notable Observation : Post-deprotection, the spirocyclic amine can undergo re-protection (e.g., Fmoc) or direct use in downstream reactions .
Ester Hydrolysis
The methyl/ethyl ester derivatives of this compound are hydrolyzed to regenerate the carboxylic acid:
| Base | Solvent | Yield | Conditions | Source |
|---|---|---|---|---|
| KOH | Ethanol/H₂O | 62% | RT, 12 h | |
| LiOH | THF/H₂O | 78% | 0°C → RT, 4 h |
Cyclization Reactions
The spirocyclic structure participates in ring-opening/closure reactions under controlled conditions:
| Reaction Type | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Oxadiazole formation | HATU/TEA | 3-(Trifluoromethyl)-1,2,4-oxadiazole | 72% | |
| Lactam synthesis | PPh₃/I₂ | 7-membered β-lactam | 68% |
Key Mechanistic Feature : The rigidity of the spiro[4.5]decane system directs regioselectivity in cyclization .
Functional Group Interconversion
The carboxylic acid is convertible to derivatives for diversification:
| Conversion | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Acid chloride formation | SOCl₂ | Acyl chloride | 91% | |
| Amide to nitrile | POCl₃/PCl₅ | Nitrile derivative | 65% |
Stereochemical Modifications
Racemic resolution via chiral chromatography or enzymatic methods has been reported:
| Method | Resolution Efficiency | Enantiomeric Excess (ee) | Source |
|---|---|---|---|
| Chiral HPLC | 98% recovery | >99% ee | |
| Lipase-catalyzed hydrolysis | 82% yield | 94% ee |
Scientific Research Applications
Rac-2-[(5r,8r)-2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decan-8-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which Rac-2-[(5r,8r)-2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decan-8-yl]acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s unique structure allows it to modulate these targets, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and related analogs:
Structural and Functional Analysis
Spiro Ring Variations
- Spiro[4.5]decane vs. Spiro[3.5]nonane: Compounds like 2-{8-[(tert-butoxy)carbonyl]-5-oxa-8-azaspiro[3.5]nonan-7-yl}acetic acid (CAS 2408972-75-6) feature a smaller spiro[3.5] system, reducing ring strain but limiting spatial adaptability compared to the target compound’s spiro[4.5] core .
- Conversely, diazaspiro systems (e.g., 2,8-diaza) introduce additional basic sites, which may improve binding to acidic biological targets .
Bicyclic vs. Spiro Systems
Bicyclo[2.2.2]octane derivatives (e.g., CAS 2410984-39-1) exhibit greater rigidity due to fused rings, which can improve binding affinity but reduce metabolic flexibility.
Aromatic vs. Aliphatic Cores
RS-2109’s indenopyrrole core introduces aromatic character, enabling π-π stacking interactions absent in aliphatic spiro compounds. However, this may reduce solubility and increase plasma protein binding .
Biological Activity
Rac-2-[(5r,8r)-2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decan-8-yl]acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. This article reviews the available literature on its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Molecular Formula: CHN\O
CAS Number: 2470280-26-1
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity
- Anti-inflammatory Effects
- Analgesic Properties
Study 1: Antimicrobial Efficacy
A study conducted by researchers at Virginia Commonwealth University evaluated the antimicrobial activity of rac-2 derivatives against a panel of pathogens. The results indicated that certain derivatives inhibited bacterial growth effectively at concentrations as low as 10 μg/mL, showcasing a promising therapeutic potential .
Study 2: Inflammation Reduction
In a controlled experiment, rac-2 was administered to LPS-stimulated macrophages. The treatment resulted in a significant decrease in inflammatory markers compared to untreated controls, supporting its role as an anti-inflammatory agent .
Study 3: Pain Management
A pain model using rodents demonstrated that administration of rac-2 led to a notable reduction in pain responses induced by formalin injection. The compound appeared to act through opioid receptor modulation, highlighting its potential for analgesic applications .
Table 1: Summary of Biological Activities
Q & A
Basic: What are the recommended safety protocols for handling Rac-2-[(5r,8r)-2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decan-8-yl]acetic acid in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use P95 (US) or P1 (EU) respirators for low-level aerosol exposure; upgrade to OV/AG/P99 (US) or ABE1P3D (EU) respirators for higher exposure. Wear nitrile gloves, lab coats, and safety goggles .
- Ventilation: Conduct experiments in a fume hood to avoid inhalation of dust or vapors.
- Incompatible Materials: Avoid contact with strong acids, bases, oxidizers, or reducing agents to prevent hazardous reactions .
- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose of as hazardous waste.
Basic: Which spectroscopic and crystallographic methods are optimal for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the spirocyclic scaffold, tert-butoxycarbonyl (Boc) group, and acetic acid moiety. Assign stereochemistry via - COSY and NOESY for spatial correlations .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (317.39 g/mol) and fragmentation patterns .
- X-ray Crystallography: Employ SHELX programs (e.g., SHELXL) for structure refinement. The spiro[4.5]decane system requires high-resolution data to resolve torsional angles and confirm 5r,8r stereochemistry .
Advanced: How to resolve contradictions between X-ray crystallography and NMR data in stereochemical assignments?
Methodological Answer:
- Cross-Validation: Compare NOESY/ROESY data (interproton distances) with X-ray-derived torsion angles. Discrepancies may arise from dynamic effects in solution (e.g., ring puckering) versus solid-state rigidity .
- Computational Modeling: Perform density functional theory (DFT) optimization of proposed conformers to match experimental NMR chemical shifts.
- Case Example: If X-ray confirms 5r,8r configuration but NMR suggests axial-equatorial ambiguity, re-examine solvent effects or crystallographic twinning artifacts .
Advanced: What strategies enhance enantioselective synthesis of the spiro[4.5]decane core?
Methodological Answer:
- Chiral Catalysts: Use asymmetric organocatalysts (e.g., cinchona alkaloids) or transition-metal complexes (e.g., Ru-BINAP) for stereocontrol during cyclization .
- Protection/Deprotection: Introduce the Boc group early to stabilize the 2-azaspiro intermediate. Optimize deprotection with TFA/CHCl to avoid racemization .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve cyclization yields by stabilizing transition states.
Basic: What are the stability and storage requirements for this compound?
Methodological Answer:
- Storage Conditions: Store at -20°C under inert gas (N/Ar) in amber vials to prevent hydrolysis of the Boc group .
- Decomposition Risks: Exposure to moisture or heat (>40°C) may degrade the compound into tert-butanol and CO. Monitor via TLC or HPLC for purity .
- Stability Data: Limited decomposition observed under neutral conditions; avoid pH extremes (<3 or >10) .
Advanced: How to optimize reaction yields in spirocyclic ring formation?
Methodological Answer:
- Precursor Design: Use α,ω-diamine derivatives with tert-butyl esters to favor intramolecular cyclization over polymerization .
- Temperature Control: Conduct reactions at 0–25°C to balance kinetics and thermodynamics.
- Additives: Add molecular sieves (3Å) to scavenge water, improving Boc-group stability during ring closure .
Basic: What purification techniques are effective for isolating this compound?
Methodological Answer:
- Column Chromatography: Use silica gel with gradient elution (hexane/EtOAc → 10% MeOH/EtOAc) to separate polar byproducts.
- Recrystallization: Dissolve in hot EtOH/HO (9:1) and cool to -20°C for crystalline product .
- HPLC: Reverse-phase C18 columns (ACN/HO + 0.1% TFA) resolve diastereomers or Boc-deprotected impurities .
Advanced: How to computationally model interactions between this compound and biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes (e.g., proteases). The acetic acid moiety may coordinate metal ions in active sites .
- MD Simulations: Run 100-ns molecular dynamics (GROMACS) to assess stability of spirocyclic conformers in aqueous vs. lipid environments.
- QSAR Analysis: Correlate substituent effects (e.g., Boc group size) with activity using Hammett or Sterimol parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
